5-Amino-3-butylisoxazole-4-carbonitrile
Description
5-Amino-3-butylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole core substituted with an amino group at position 5, a butyl chain at position 3, and a carbonitrile group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-3-butyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-2-3-4-7-6(5-9)8(10)12-11-7/h2-4,10H2,1H3 |
InChI Key |
CKOYMSLRTWDFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=C1C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-butylisoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-3-butylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|---|---|
| 5-Amino-3-butylisoxazole-4-carbonitrile | Isoxazole | C₈H₁₁N₃O | 165.20 | Not reported | Butyl, Amino, Carbonitrile |
| 5-Amino-3-(5-ethyl-2-thienyl)isoxazole-4-carbonitrile | Isoxazole | C₁₀H₉N₃OS | 219.27 | Not reported | Ethylthiophenyl, Carbonitrile |
| 5-Amino-3-phenyl-isothiazole-4-carbonitrile | Isothiazole | C₁₀H₇N₃S | 217.25 | Not reported | Phenyl, Carbonitrile |
| 5-Amino-1-{[(5-phenyl-oxadiazol-2-yl)thio]acetyl}-3-methyl-pyrazole-4-carbonitrile | Pyrazole | C₁₅H₁₁N₅O₂S | 341.1 | 196.6 | Oxadiazole-thioacetyl, Methyl |
| 5-Acetyl-2-amino-4-(4-methoxyphenyl)-pyran-3-carbonitrile | Pyran | C₁₆H₁₆N₂O₃ | 284.31 | Not reported | Methoxyphenyl, Acetyl |
Key Research Findings
- Electronic Effects : Isoxazole derivatives with electron-withdrawing groups (e.g., carbonitrile) exhibit enhanced reactivity in cross-coupling reactions compared to pyrazole analogues .
- Bioactivity : Thienyl and phenyl substituents in isoxazole/isothiazole derivatives show improved binding to kinase targets, but reduced solubility compared to alkyl chains like butyl .
- Synthetic Yields : Pyrazole derivatives with methyl groups (e.g., 3-methyl in ) are synthesized in higher yields (~54%) than bulkier analogues, suggesting steric hindrance impacts efficiency.
Biological Activity
5-Amino-3-butylisoxazole-4-carbonitrile (C8H11N3O) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H11N3O |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 45099304 |
| SMILES | CCCN1C(=C(C(=NO1)C#N)N)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Modulation of Receptor Activity : The compound can bind to receptors, influencing signaling pathways that regulate physiological responses.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death by activating apoptotic pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance:
- Bacterial Strains : It has shown effectiveness against Gram-positive and Gram-negative bacteria, potentially through disruption of cell wall synthesis or inhibition of protein synthesis.
- Fungal Infections : The compound also displays antifungal properties, inhibiting the growth of common fungal pathogens.
Anticancer Effects
Research indicates that this compound may possess anticancer properties. A notable study revealed:
- Cell Line Studies : In vitro tests on cancer cell lines demonstrated reduced cell viability and induced apoptosis at specific concentrations, suggesting a potential role as an anticancer agent.
Case Studies
-
Antimicrobial Activity Study
- A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
-
Anticancer Research
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation (p < 0.05) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting its potential as a therapeutic agent.
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| 3-Amino-5-tert-butylisoxazole | Low | Moderate | Receptor modulation |
| 2-Amino-1-(2-methoxyphenyl)-4-pyrrole | High | Low | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
